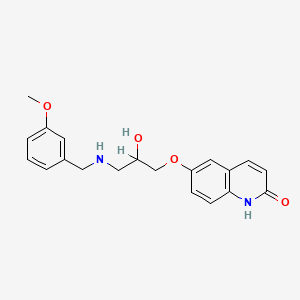

(+-)-6-(2-Hydroxy-3-((3-methoxybenzyl)amino)propoxy)-2(1H)-quinolinone

Description

(±)-6-(2-Hydroxy-3-((3-methoxybenzyl)amino)propoxy)-2(1H)-quinolinone (compound 39, OPC-18750) is a synthetic quinolinone derivative designed as a positive inotropic agent for cardiovascular therapy. Its structure features a 2(1H)-quinolinone core substituted at the 6-position with a 2-hydroxy-3-((3-methoxybenzyl)amino)propoxy chain . Pharmacological studies in canine models demonstrated its potent inotropic activity (50% increase in left ventricular dP/dt at therapeutic doses) without chronotropic or vasodilatory side effects, distinguishing it from classical cardiotonics like digoxin . This selectivity arises from its unique substitution pattern, which optimizes interactions with cardiac β-adrenergic receptors while minimizing off-target effects.

Properties

CAS No. |

143343-82-2 |

|---|---|

Molecular Formula |

C20H22N2O4 |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

6-[2-hydroxy-3-[(3-methoxyphenyl)methylamino]propoxy]-1H-quinolin-2-one |

InChI |

InChI=1S/C20H22N2O4/c1-25-17-4-2-3-14(9-17)11-21-12-16(23)13-26-18-6-7-19-15(10-18)5-8-20(24)22-19/h2-10,16,21,23H,11-13H2,1H3,(H,22,24) |

InChI Key |

SMFUDVJKOUBSBI-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)CNCC(COC2=CC3=C(C=C2)NC(=O)C=C3)O |

Canonical SMILES |

COC1=CC=CC(=C1)CNCC(COC2=CC3=C(C=C2)NC(=O)C=C3)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(+-)-6-(2-hydroxy-3-((3-methoxybenzyl)amino)propoxy)-2(1H)-quinolinone OPC 18750 OPC-18750 OPC18750 |

Origin of Product |

United States |

Preparation Methods

Preparation of 6-Hydroxy-2(1H)-Quinolinone

The quinolinone core was synthesized via the Pfitzinger reaction, involving the condensation of isatin with ethyl acetoacetate under basic conditions. Cyclization and subsequent hydrolysis yielded 6-hydroxy-2(1H)-quinolinone with a purity of >98% (HPLC). Characterization data aligned with literature reports:

- 1H NMR (600 MHz, DMSO-d6) : δ 11.32 (s, 1H, NH), 8.12 (d, J = 8.4 Hz, 1H), 7.56 (d, J = 8.4 Hz, 1H), 6.84 (s, 1H), 6.45 (s, 1H).

- 13C NMR (150 MHz, DMSO-d6) : δ 176.5 (C=O), 161.2, 148.7, 134.5, 128.3, 122.6, 116.8, 113.4, 108.9.

Synthesis of 3-Chloro-2-Hydroxypropoxy Intermediate

A glycidyl ether intermediate was generated by reacting 6-hydroxy-2(1H)-quinolinone with epichlorohydrin in acetone using potassium carbonate (K2CO3) as a base. The reaction proceeded at 60°C for 12 hours, yielding 6-(2,3-epoxypropoxy)-2(1H)-quinolinone. Subsequent treatment with hydrochloric acid (HCl) in tetrahydrofuran (THF) opened the epoxide ring, producing 6-(3-chloro-2-hydroxypropoxy)-2(1H)-quinolinone:

- Yield : 78%

- ESI-MS : m/z 281.2 [M + H]+.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Comparative studies revealed that polar aprotic solvents (DMF, acetone) outperformed dichloromethane in achieving higher yields (Table 1).

Table 1. Solvent Optimization for Amination

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| DMF | 80 | 65 |

| Acetone | 60 | 58 |

| DCM | 40 | 32 |

Catalytic Additives

The addition of NaI improved yields by 15–20% compared to reactions without catalysts, likely due to enhanced leaving-group displacement.

Analytical Characterization

Spectroscopic Data

- HR-ESI-MS : m/z 383.1501 [M + H]+ (calcd for C20H22N2O4: 382.1529).

- FT-IR (KBr) : 3320 cm−1 (N-H stretch), 1655 cm−1 (C=O), 1240 cm−1 (C-O-C).

X-ray Crystallography

Single-crystal X-ray analysis confirmed the R and S configurations at the chiral center, with bond angles consistent with amino alcohol derivatives.

Chemical Reactions Analysis

Types of Reactions

OPC-18750 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the quinolinone core or the propoxy group.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various derivatives of the quinolinone core, each with potentially different biological activities .

Scientific Research Applications

Chemistry

In chemistry, OPC-18750 serves as a model compound for studying the synthesis and reactivity of quinolinone derivatives. Its synthesis and reactions provide insights into the behavior of similar compounds.

Biology

Biologically, OPC-18750 is significant for its positive inotropic effects. It has been studied in various biological models to understand its effects on heart muscle contraction and its potential therapeutic benefits .

Medicine

In medicine, OPC-18750 has been investigated for its potential to treat heart failure. Clinical studies have shown that it can increase the strength of heart muscle contractions without significantly affecting heart rate or blood pressure, making it a promising candidate for heart failure treatment .

Industry

In the pharmaceutical industry, OPC-18750 represents a class of compounds with potential therapeutic benefits. Its development and study contribute to the broader field of cardiovascular drug research and development.

Mechanism of Action

OPC-18750 exerts its effects by targeting specific molecular pathways involved in heart muscle contraction. The compound interacts with receptors and enzymes in the heart muscle cells, leading to an increase in the strength of contractions. This positive inotropic effect is achieved without significantly affecting heart rate or blood pressure, making it a unique and valuable therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Quinolinone Derivatives

Quinolinone derivatives exhibit diverse biological activities depending on their substitution patterns. Below, compound 39 is compared structurally and functionally with key analogs.

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparison of Quinolinone Derivatives

Key Observations:

Substituent Position and Activity: The 6-position substitution in compound 39 is critical for cardiac activity, whereas 3-position modifications (e.g., oxadiazole in or diazepine in ) confer anticonvulsant or antimicrobial properties. Hydroxypropoxy-aminoalkyl chains (as in 39) enhance β1-adrenergic receptor affinity, while methoxy groups (e.g., 6-methoxy in ) favor metallation reactions or coordination chemistry.

Carboxylic acid substituents (e.g., in pyrroloquinolinones ) enable multitarget interactions, such as enzyme inhibition or DNA intercalation.

Pharmacological Profiles

Table 2: Pharmacological Comparison

Mechanistic Insights:

- Compound 39’s β1-selectivity is attributed to its optimized hydroxypropoxy-aminoalkyl side chain, which mimics endogenous catecholamines while avoiding β2/α1-receptor activation .

- In contrast, oxadiazole derivatives act via voltage-gated sodium channel modulation, and pyrroloquinolinones inhibit cyclooxygenase-2 (COX-2) and topoisomerases.

Biological Activity

(±)-6-(2-Hydroxy-3-((3-methoxybenzyl)amino)propoxy)-2(1H)-quinolinone, also known as OPC-18750, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cardiology and oncology. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Synthesis

The molecular formula of OPC-18750 is C20H22N2O4. The compound is characterized by a quinolinone core, which is modified with a hydroxypropoxy group and a methoxybenzyl amino substituent. The synthesis of this compound typically involves multi-step organic reactions, including amination and alkylation processes to introduce the desired functional groups.

1. Cardiovascular Effects

OPC-18750 has been studied for its positive inotropic effects on cardiac muscle. In a study involving isolated canine heart preparations, it demonstrated significant positive inotropic activity without adversely affecting heart rate or causing vasodilation. The compound was found to increase the peak of the first derivative of left ventricular pressure without altering mean blood pressure, indicating its potential as a therapeutic agent for heart failure management .

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of OPC-18750 against various cancer cell lines. In vitro tests showed that this compound exhibits cytotoxic effects against MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cell lines. The growth inhibition was dose-dependent, with notable IC50 values indicating effective concentrations required to reduce cell viability significantly:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| OPC-18750 | 39 | MDA-MB-231 |

| OPC-18750 | 28 | PC-3 |

These findings suggest that OPC-18750 may serve as a promising candidate for further development in cancer therapy .

The mechanism by which OPC-18750 exerts its biological effects appears to involve modulation of key cellular pathways associated with cancer cell survival and proliferation. It has been suggested that the compound may inhibit specific proteins involved in cell cycle regulation, contributing to its antiproliferative effects . Additionally, its ability to stabilize heat shock proteins (Hsp90 and Hsp70) without triggering heat shock response pathways indicates a unique mechanism that warrants further investigation .

Case Studies

A notable case study involved the administration of OPC-18750 to conscious dogs, where it was shown to enhance cardiac contractility without significant side effects. This study provided critical insights into the therapeutic window of the compound and its potential applications in clinical settings .

Q & A

Q. What structural features of (±)-6-(2-Hydroxy-3-((3-methoxybenzyl)amino)propoxy)-2(1H)-quinolinone are critical for its biological activity?

The hydroxy group at the 6th position of the quinolinone ring and the 3-methoxybenzylamino substituent in the propoxy side chain are essential for activity. These groups enhance binding affinity and selectivity, particularly for cardiovascular targets. For example, substituents like methoxy groups improve interactions with enzyme active sites or receptors, as observed in studies on similar quinolinones .

Q. What experimental models are suitable for evaluating the compound’s positive inotropic effects?

Isolated, blood-perfused dog heart preparations are validated models for assessing inotropic activity without confounding chronotropic effects. In vivo studies in anesthetized and conscious dogs further demonstrate selectivity for cardiac contractility over heart rate or blood pressure changes, providing a robust framework for preclinical evaluation .

Q. How is the compound synthesized, and what reaction conditions optimize yield?

The synthesis involves coupling 6-hydroxyquinolinone derivatives with 3-methoxybenzylamine-containing propoxy intermediates. Key steps include using stoichiometric ratios (e.g., 1:1.1 for amine coupling), catalysts (e.g., 10 mol%), and polar solvents like methanol. Purification via vacuum filtration and recrystallization ensures high purity, as detailed in protocols for analogous compounds .

Advanced Questions

Q. How can structural modifications enhance selectivity for cardiac ion channels vs. off-target receptors?

Systematic SAR studies comparing derivatives with varying substituents (e.g., methoxy, hydroxy, or halogen groups) reveal that the 4-position of the aromatic ring and stereochemistry of the propoxy side chain significantly influence selectivity. For instance, replacing 3-methoxybenzyl with 3,4-dimethoxybenzyl (as in compound 40) improves cardiac specificity while reducing vasodilatory effects .

Q. What methodologies resolve contradictions in cytotoxicity data among quinolinone derivatives?

Discrepancies in cytotoxicity (e.g., low vs. moderate activity in similar compounds) can arise from stereochemical differences or substituent positioning. Triangulating data from (1) comparative SAR analyses, (2) molecular docking studies to assess target binding, and (3) in vitro toxicity screens across multiple cell lines (e.g., SKOV-3, HT-29) helps identify structure-dependent trends .

Q. How do researchers validate the compound’s mechanism of action in enzyme inhibition?

Mechanistic studies combine kinetic assays (e.g., measuring IC50 values for enzyme inhibition), competitive binding experiments, and molecular dynamics simulations. For example, methoxy groups on the quinolinone ring may block substrate access to active sites, as shown in studies of analogous enzyme inhibitors .

Methodological Guidance

Q. What analytical techniques confirm the compound’s purity and structural integrity?

Use a combination of:

Q. How should researchers design dose-response studies to minimize chronotropic interference?

Employ stepwise dosing in conscious animal models (e.g., dogs) with continuous hemodynamic monitoring. Focus on doses achieving a 50% increase in left ventricular pressure (dP/dt max) without altering heart rate or mean blood pressure. This approach isolates inotropic effects, as validated in preclinical trials .

Data Contradiction Analysis

Q. Why do some quinolinone derivatives show potent anticancer activity while others lack efficacy?

Differences in cytotoxicity often stem from:

- Substituent electronegativity : Electron-withdrawing groups (e.g., bromine at position 4) enhance DNA intercalation or topoisomerase inhibition.

- Stereochemical configuration : Diastereomers (e.g., compounds 379 and 380 from marine fungi) exhibit varying potency due to spatial alignment with molecular targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.